In-Depth Technical Guide: 4'-Chloro-[1,1'-biphenyl]-2-amine
In-Depth Technical Guide: 4'-Chloro-[1,1'-biphenyl]-2-amine
CAS Number: 1204-44-0
This technical guide provides a comprehensive overview of 4'-Chloro-[1,1'-biphenyl]-2-amine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant biological pathways.
Chemical and Physical Properties
4'-Chloro-[1,1'-biphenyl]-2-amine, also known by synonyms such as 2-Amino-4'-chlorobiphenyl, is a solid at room temperature.[][2] Its chemical structure consists of a biphenyl backbone with an amino group at the 2-position and a chlorine atom at the 4'-position.[2] The presence of both the amino and chloro groups makes it a reactive intermediate for organic synthesis.[2]
Table 1: Physicochemical Properties of 4'-Chloro-[1,1'-biphenyl]-2-amine
| Property | Value | Reference |
| CAS Number | 1204-44-0 | [3] |
| Molecular Formula | C₁₂H₁₀ClN | [3] |
| Molecular Weight | 203.67 g/mol | [][4][5] |
| Melting Point | 45.0 to 49.0 °C | [3][5] |
| Boiling Point | 334.6 °C at 760 mmHg | [3][6] |
| Flash Point | 156.2 °C | [3] |
| Density | 1.205 g/cm³ | [3] |
| pKa | 3.26±0.10 (Predicted) | [3] |
| LogP | 4.17040 | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
| Appearance | Off-White to Pale Beige Solid | [] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3][5] |
Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine
Several synthetic routes have been developed for the preparation of 4'-Chloro-[1,1'-biphenyl]-2-amine. The most prominent methods are the Suzuki-Miyaura cross-coupling reaction and the Gomberg-Bachmann reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method for the synthesis of biphenyl compounds.[7] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[8] In the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine, this typically involves the reaction of a substituted chlorophenylboronic acid with a substituted chloroaniline or chloronitrobenzene derivative, followed by reduction of the nitro group if necessary.
A common industrial route to the fungicide Boscalid utilizes this chemistry, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid.[9] This reaction yields 4'-chloro-2-nitro-1,1'-biphenyl, which is then reduced to 4'-Chloro-[1,1'-biphenyl]-2-amine.[9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling and Reduction
This protocol is a representative synthesis based on established methodologies for the synthesis of Boscalid intermediates.[9][10][11]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 2-chloro-1-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01 mol%), and a suitable base like sodium carbonate or potassium phosphate (2.0-3.0 eq).[9][10]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., ethanol, toluene) and water.[9]
-
Heat the reaction mixture to a temperature of 80-100°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).[9]
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-chloro-2-nitro-1,1'-biphenyl.
Step 2: Nitro Group Reduction
-
Dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent. Common systems include sodium borohydride with a cobalt salt (e.g., CoSO₄·7H₂O) or iron powder in the presence of an acid.[9][10]
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 4'-Chloro-[1,1'-biphenyl]-2-amine.
Table 2: Representative Yields for the Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine and its Precursor
| Reaction Step | Product | Yield | Reference |
| Suzuki Cross-Coupling | 4'-chloro-2-nitro-1,1'-biphenyl | 82% | [9] |
| Nitro Group Reduction | 4'-Chloro-[1,1'-biphenyl]-2-amine | 79% | [9] |
Diagram 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is another method for forming aryl-aryl bonds, proceeding through a diazonium salt intermediate.[12] For the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine, this typically involves the diazotization of p-chloroaniline, followed by its reaction with aniline under basic conditions.[13]
Experimental Protocol: Gomberg-Bachmann Reaction
This protocol is a representative synthesis based on patent literature.[13]
-
Diazotization:
-
In a reaction vessel, dissolve p-chloroaniline in an aqueous acidic solution (e.g., hydrochloric acid).
-
Cool the mixture to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
-
Coupling:
-
In a separate vessel, dissolve aniline in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the aniline solution under basic conditions.
-
Allow the reaction to proceed, monitoring for completion.
-
-
Work-up and Purification:
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Wash the organic layer and dry it.
-
The product can be isolated as its hydrochloride salt by bubbling hydrogen chloride gas through the solution, followed by recrystallization.
-
Applications
Agrochemicals: Synthesis of Boscalid
The primary application of 4'-Chloro-[1,1'-biphenyl]-2-amine is as a crucial intermediate in the synthesis of the fungicide Boscalid.[3] Boscalid is a nicotinamide systemic fungicide that acts as a succinate dehydrogenase inhibitor in the mitochondrial respiratory chain of fungi. It is effective against a broad range of fungal pathogens in various crops.
The synthesis of Boscalid involves the amidation of 4'-Chloro-[1,1'-biphenyl]-2-amine with 2-chloronicotinoyl chloride.[10]
Diagram 2: Synthesis of Boscalid
Caption: Final step in the synthesis of the fungicide Boscalid.
Pharmaceuticals: Synthesis of TAAR1 Agonists
More recently, derivatives of 4'-Chloro-[1,1'-biphenyl]-2-amine have been investigated in the field of drug discovery. Specifically, it is a precursor in the synthesis of potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1).[14][15] TAAR1 is a G-protein coupled receptor that is a promising target for the treatment of psychotic disorders such as schizophrenia.[14][16] Agonists of TAAR1 have been shown to modulate dopamine, serotonin, and glutamate neurotransmitter systems.[14]
A derivative, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764), has been identified as a potent TAAR1 agonist with an EC₅₀ of 4.0 nM.[14][15][16]
Signaling Pathways
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
TAAR1 is a G-protein coupled receptor that, upon activation by an agonist, primarily couples to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This signaling pathway is crucial in modulating the activity of monoaminergic neurons.
Diagram 3: TAAR1 Signaling Pathway
Caption: Simplified TAAR1 signaling cascade.
Safety and Handling
As an aromatic amine, 4'-Chloro-[1,1'-biphenyl]-2-amine should be handled with care, as some compounds in this class are known to be carcinogenic.[2] It is important to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.
Conclusion
4'-Chloro-[1,1'-biphenyl]-2-amine is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its synthesis, primarily through Suzuki-Miyaura or Gomberg-Bachmann reactions, is well-established. While its main role has been in the production of the fungicide Boscalid, its use in the development of novel TAAR1 agonists for psychiatric disorders highlights its growing importance in medicinal chemistry. Further research into its applications and the development of more efficient and sustainable synthetic routes will continue to be of interest to the scientific community.
References
- 2. CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1204-44-0 CAS MSDS (4'-CHLORO-BIPHENYL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4'-Chloro-biphenyl-2-ylamine | 1204-44-0 | BAA20444 [biosynth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 13. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 14. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
